5-Bromo-2-iodopyrimidin-4-amine

Palladium catalysis Oxidative addition Chemoselectivity

This 4-aminopyrimidine building block offers a 17.7 kcal/mol C2–I vs C5–Br bond dissociation energy gap, enabling room-temperature selective C2 Suzuki/Sonogashira coupling (73% yield) while fully retaining the C5–Br for a second, independent diversification step. The C4 primary amine serves as both a hinge-binding pharmacophore in ATP-competitive kinase inhibitors and a handle for reductive amination or amide coupling. Directly applicable to US20130012511A1 sGC activator routes. Single-halogen analogs cannot deliver this sequential C–C/C–heteroatom bond construction. Choose 5-bromo-2-iodopyrimidin-4-amine when your SAR requires orthogonal vector control.

Molecular Formula C4H3BrIN3
Molecular Weight 299.90 g/mol
Cat. No. B13096047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodopyrimidin-4-amine
Molecular FormulaC4H3BrIN3
Molecular Weight299.90 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)I)N)Br
InChIInChI=1S/C4H3BrIN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
InChIKeyKLVQFICQQIEBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-iodopyrimidin-4-amine (CAS 1337566-92-3): A Dihalogenated 4-Aminopyrimidine Building Block for Sequential Cross-Coupling


5-Bromo-2-iodopyrimidin-4-amine (CAS 1337566-92-3) is a heteroaryl dihalide belonging to the 4-aminopyrimidine class. It bears a C2 iodine, a C5 bromine, and a C4 primary amine on the electron-deficient pyrimidine ring. The compound has molecular formula C₄H₃BrIN₃ and a monoisotopic mass of 298.856 Da . The differentiated C–I (61.9 kcal/mol) and C–Br (79.6 kcal/mol) bond dissociation energies impart orthogonal reactivity in palladium-catalyzed cross-coupling, making it a strategically functionalized intermediate for stepwise C–C and C–heteroatom bond construction . It has been employed as a key synthetic intermediate in patent-protected drug discovery programs targeting soluble guanylate cyclase [1].

Why 5-Bromo-2-iodopyrimidin-4-amine Cannot Be Replaced by Generic Halopyrimidine Analogs in Sequential Synthesis


Substituting 5-bromo-2-iodopyrimidin-4-amine with a single-halogen analog (e.g., 2-iodopyrimidin-4-amine) forfeits the capacity for a second, independent cross-coupling step at C5. Exchanging the C2 iodine for chlorine—as in the closely related 5-bromo-2-chloropyrimidin-4-amine (CAS 205672-25-9)—increases the C2–X bond dissociation energy from 61.9 to 94 kcal/mol, a 32.1 kcal/mol penalty that eliminates the chemoselectivity window between C2 and C5 halogens . The 4-amine substituent further differentiates procurement value: it provides a native hydrogen-bond donor/acceptor for target engagement in kinase-focused libraries, a functionality absent in the non-aminated parent 5-bromo-2-iodopyrimidine (CAS 183438-24-6) [1]. These three structural features—the C2–I/C5–Br orthogonality, the C4–NH₂ pharmacophoric element, and the electron-deficient pyrimidine core—must coexist for the compound to serve its documented role in convergent medicinal chemistry workflows.

Quantitative Differentiation Evidence for 5-Bromo-2-iodopyrimidin-4-amine Versus Structural Analogs


C–X Bond Dissociation Energy Gap Enables Chemoselective Oxidative Addition at C2

The C2–I bond in 5-bromo-2-iodopyrimidin-4-amine exhibits a bond dissociation energy (BDE) of 61.9 kcal/mol, substantially lower than the C5–Br BDE of 79.6 kcal/mol—a 17.7 kcal/mol differential that drives exclusive C2-site oxidative addition with Pd(0). In contrast, the closest chlorinated analog, 5-bromo-2-chloropyrimidin-4-amine, presents a C2–Cl BDE of 94 kcal/mol, which is 32.1 kcal/mol higher than the C2–I bond and only 14.4 kcal/mol higher than its own C5–Br bond, severely compressing the selectivity window . The general reactivity order for Pd(0) oxidative addition into C–X bonds of halogenated heterocycles is I > Br ≫ Cl, confirmed by both experimental observation and quantum mechanical LUMO analysis [1].

Palladium catalysis Oxidative addition Chemoselectivity

Selective Suzuki–Miyaura Coupling at C2–I with C5–Br Retention: 73% Isolated Yield

Jin Wusong (2011) demonstrated that 5-bromo-2-iodopyrimidine undergoes selective Suzuki–Miyaura coupling at the C2 iodine position with p-(methyl triethylene glycol group)phenylboronic acid, using Pd(PPh₃)₄ catalyst in toluene under argon, to afford the C2-arylated product in 73% isolated yield while leaving the C5–Br bond completely intact [1]. This chemoselectivity was systematically established by Goodby, Hird, Lewis, and Toyne (Chem. Commun., 1996), who showed that 5-bromo-2-iodopyrimidine reacts with a wide range of arylboronic acids and alkynylzincs exclusively at the iodine-bearing C2 position under standard Pd-catalyzed conditions [2]. The Wong group (Tetrahedron Lett., 2001) subsequently exploited this orthogonality for sequential Stille-then-Sonogashira couplings, confirming that the C5–Br position can be independently addressed in a second coupling step after C2 functionalization [3].

Suzuki–Miyaura coupling Site-selectivity Pyrimidine functionalization

QM-Calculated C–X Stretching Frequencies Confirm C5–Br Reactivity for Second-Stage Coupling

Quantum mechanical calculation of C–X bond infrared stretching vibrational frequencies provides a predictive metric for oxidative addition aptitude. For polyhalogenated pyrimidine systems, the calculated C–Br stretching frequency is 1165 cm⁻¹ versus 1191 cm⁻¹ for C–Cl, confirming a weaker C–Br bond that is more susceptible to Pd(0) insertion [1]. Applied to 5-bromo-2-iodopyrimidin-4-amine, after the C2–I position has been coupled (first step), the residual C5–Br (1165 cm⁻¹ range) remains sufficiently activated to undergo a second, independent cross-coupling reaction upon raising the temperature from approximately 70 °C to 80 °C—a protocol experimentally validated in sequential Stille–Suzuki sequences on structurally analogous polyhalopyrimidines [1]. In contrast, if the C5 substituent were chlorine (~1191 cm⁻¹), the second coupling would require substantially higher temperatures (~100–110 °C) that risk decomposition of sensitive functionality installed in the first step.

Quantum mechanical analysis IR spectroscopy Sequential cross-coupling

Patented Intermediate for Soluble Guanylate Cyclase Activators: Documented Pharmaceutical Relevance

In US Patent Application US20130012511A1 (Merck Sharp & Dohme LLC, 2013), 5-bromo-2-iodopyrimidin-4-amine is explicitly synthesized and utilized as a key intermediate en route to soluble guanylate cyclase (sGC) activators—a therapeutic class targeting cardiovascular, pulmonary, and renal diseases [1]. The patent describes the two-step preparation: (Step A) treatment of 2,4-dichloro-5-bromopyrimidine with hydriodic acid (50 mL, 379 mmol) at 0 °C to room temperature for 18 hours, followed by (Step B) ammonolysis in THF at 70 °C for 1 hour in a pressure tube to install the 4-amine [1]. This documented use in a major pharmaceutical patent portfolio distinguishes 5-bromo-2-iodopyrimidin-4-amine from its non-aminated parent (5-bromo-2-iodopyrimidine) and from regioisomeric aminopyrimidines (e.g., 5-bromo-4-iodopyrimidin-2-amine, CAS 1260784-42-6), which lack equivalent patent precedence in sGC programs.

Drug discovery Soluble guanylate cyclase Cardiovascular therapeutics

Optimal Procurement and Application Scenarios for 5-Bromo-2-iodopyrimidin-4-amine


Divergent Medicinal Chemistry: Sequential C2-then-C5 Functionalization for Kinase Inhibitor Libraries

The 17.7 kcal/mol BDE gap between C2–I and C5–Br enables a two-stage divergent synthesis protocol: first, Suzuki–Miyaura or Sonogashira coupling at C2 introduces an aryl, heteroaryl, or alkynyl diversity element under mild Pd catalysis (room temperature to 50 °C); second, after purification, the C5–Br undergoes a distinct cross-coupling (Suzuki, Buchwald–Hartwig, or Negishi) at elevated temperature (70–80 °C) to install a second diversity point [1]. This workflow is directly applicable to the construction of 2,5-diarylpyrimidin-4-amine kinase inhibitor scaffolds, where the 4-amine serves as a critical hinge-binding motif for the ATP-binding pocket. The documented 73% yield for selective C2-coupling with full C5–Br retention provides a benchmark for expected throughput in library production [2].

Soluble Guanylate Cyclase (sGC) Activator Lead Optimization

Following the precedent established in US20130012511A1 [3], medicinal chemistry teams pursuing sGC activators for cardiovascular or pulmonary indications can directly incorporate 5-bromo-2-iodopyrimidin-4-amine into their synthetic routes. The compound serves as a central scaffold where the C2–I position is used to introduce substituted aryl or heteroaryl rings (modulating sGC binding affinity), the C5–Br enables late-stage diversification to optimize pharmacokinetic properties, and the C4-amine can be further elaborated via reductive amination or amide coupling to fine-tune solubility and metabolic stability. The patent-validated synthesis at multi-gram scale reduces process chemistry risk during lead optimization.

Organic Electronics: Pyrimidine-Containing Conjugated Oligomers with Controlled Dipole Arrangement

The chemoselectivity of the C2–I over C5–Br position, demonstrated by Wong et al. for sequential Stille and Sonogashira couplings on the parent 5-bromo-2-iodopyrimidine scaffold [4], enables precise control over the arrangement of dipolar pyrimidine moieties within conjugated backbones. Research groups developing blue light-emitting materials or organic field-effect transistors can exploit this orthogonality to synthesize alternating phenylene–pyrimidine oligomers with defined dipole orientation, a structural feature that directly influences solid-state packing, photoluminescence quantum yield, and charge carrier mobility [5]. The 4-amine substituent offers an additional attachment point for solubilizing side chains or surface-anchoring groups.

C–N Cross-Coupling with the 4-Amine as a Native Directing or Ligation Group

The C4 primary amine in 5-bromo-2-iodopyrimidin-4-amine is not merely a spectator group; it can serve as a ligand for copper-catalyzed C–N bond formation or as a directing group for C–H activation chemistry. Recent protocols for ligand-free copper-catalyzed C–N cross-coupling of heteroaryl halides with heteroaryl amines, operating in DMSO at moderate temperatures [6], suggest that the 4-amine could participate in tandem C–N/C–C bond-forming sequences wherein the amine first undergoes N-arylation, followed by sequential C2 and C5 cross-coupling. This four-component assembly strategy is unique to aminopyrimidine scaffolds and cannot be replicated with the non-aminated parent compound.

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